ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring, which is known for its diverse biological activities, and trimethoxyphenyl groups, which are often found in pharmacologically active molecules .
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets. Without specific information about this compound’s targets and mode of action, it’s difficult to predict how environmental factors might influence its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .
Scientific Research Applications
Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropionate: Similar in structure but lacks the pyrazole ring and trimethoxyphenyl groups.
Ethyl trans-3-methyl-4-oxo-2-butenoate: Another related compound with different functional groups and biological activities
Uniqueness
What sets ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate apart is its combination of the pyrazole ring and trimethoxyphenyl groups, which confer unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-oxo-1,2-bis[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O11/c1-8-43-28(36)18-13-31(14-23(33)29-16-9-19(37-2)25(41-6)20(10-16)38-3)32(27(18)35)15-24(34)30-17-11-21(39-4)26(42-7)22(12-17)40-5/h9-13H,8,14-15H2,1-7H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGEVLQMUTZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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